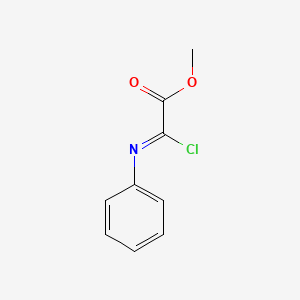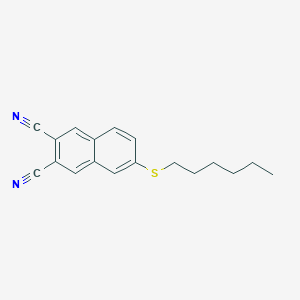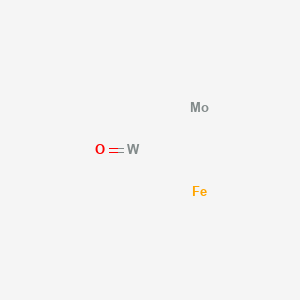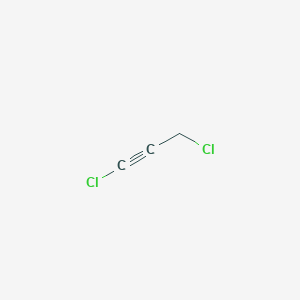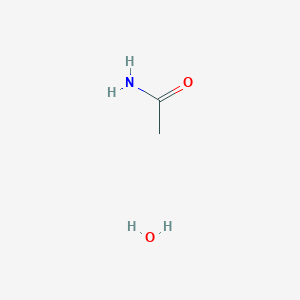![molecular formula C12H9N3OS2 B14286109 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide CAS No. 114950-28-6](/img/structure/B14286109.png)
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide is a compound that features a thiophene ring, a benzoyl group, and an azide functional group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . The presence of the azide group makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide typically involves the following steps:
Formation of the Thiophen-2-ylmethyl Sulfanyl Intermediate: This step involves the reaction of thiophene with a suitable methylating agent to form the thiophen-2-ylmethyl sulfanyl intermediate.
Introduction of the Benzoyl Group: The intermediate is then reacted with benzoyl chloride under basic conditions to introduce the benzoyl group.
Azidation: Finally, the benzoyl intermediate is treated with sodium azide to form the azide group, resulting in the formation of this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide can undergo various types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to the formation of various thiophene derivatives.
Common reagents used in these reactions include sodium azide, benzoyl chloride, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Chemical Biology: The azide group allows for bioorthogonal labeling and click chemistry applications, enabling the study of biological processes in living systems.
Mécanisme D'action
The mechanism of action of 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can modulate the electronic properties of the molecule, while the azide group can participate in bioorthogonal reactions, allowing for targeted modifications in biological systems.
Comparaison Avec Des Composés Similaires
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide can be compared with other thiophene-based compounds, such as:
2-{[(Thiophen-2-yl)methyl]sulfanyl}thiophene: This compound features two thiophene rings and may have different electronic properties and reactivity compared to the benzoyl azide derivative.
Thiophene-2-carboxylic Acid: This compound has a carboxylic acid group instead of an azide group, leading to different chemical reactivity and applications.
Thiophene-2-aldehyde: This compound contains an aldehyde group, which can participate in different types of chemical reactions compared to the azide group.
The uniqueness of this compound lies in its combination of a thiophene ring, a benzoyl group, and an azide group, which provides a versatile platform for various chemical and biological applications.
Propriétés
Numéro CAS |
114950-28-6 |
|---|---|
Formule moléculaire |
C12H9N3OS2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-(thiophen-2-ylmethylsulfanyl)benzoyl azide |
InChI |
InChI=1S/C12H9N3OS2/c13-15-14-12(16)10-5-1-2-6-11(10)18-8-9-4-3-7-17-9/h1-7H,8H2 |
Clé InChI |
IGTKDUGJHHBMKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N=[N+]=[N-])SCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

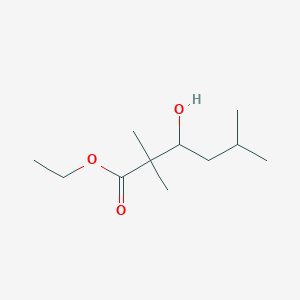
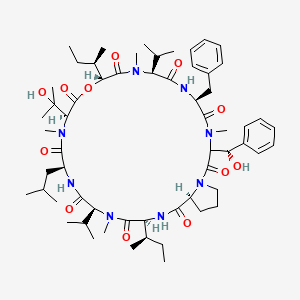
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
